An In-depth Technical Guide to the Core Mechanism of Action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin
An In-depth Technical Guide to the Core Mechanism of Action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin
A Note on the Subject Compound: Publicly accessible scientific literature does not currently contain specific experimental data on the biological activity or mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide, therefore, presents a comprehensive analysis of its anticipated mechanism of action based on the well-established principles of its parent compound, 1-deoxynojirimycin (DNJ), and a broad class of N-alkylated DNJ derivatives. The insights into the role of the unique 7-oxa-9,9,9-trifluorononyl side chain are based on established structure-activity relationships within this class of inhibitors.
Introduction
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic iminosugar, a class of carbohydrate mimetics where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom.[1] As a derivative of 1-deoxynojirimycin (DNJ), a natural alkaloid, it belongs to a family of compounds renowned for their potent inhibitory effects on various glycosidases.[2] The core structure of DNJ mimics the transition state of the glycosidic bond cleavage, allowing it to act as a competitive inhibitor of enzymes that process glucose-containing substrates.[3] The N-alkylation of the DNJ core, as seen in the topic compound, is a key structural modification known to significantly enhance potency and modulate selectivity towards specific enzymes, particularly glucosylceramide synthase (GCS).[4] This guide will provide a detailed exploration of the dual mechanism of action of N-alkylated DNJ derivatives, their impact on cellular pathways, and the experimental methodologies employed to characterize their function.
Dual Mechanism of Action: A Two-Pronged Approach to Glycan and Glycolipid Modulation
The primary mechanism of action of N-alkylated deoxynojirimycin derivatives is the competitive inhibition of two key classes of enzymes: α-glucosidases located in the endoplasmic reticulum (ER) and glucosylceramide synthase (GCS) at the Golgi apparatus.[4][5]
Inhibition of α-Glucosidases and N-linked Glycoprotein Processing
In the endoplasmic reticulum, the proper folding of many nascent glycoproteins is dependent on a quality control cycle involving the sequential removal of glucose residues from a Glc₃Man₉GlcNAc₂ oligosaccharide precursor. This process is catalyzed by α-glucosidase I and II.[5]
As a glucose analogue, the deoxynojirimycin headgroup of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is expected to bind to the active site of these α-glucosidases.[3] This competitive inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized glycoproteins. The persistence of these glucose residues leads to prolonged interaction with ER chaperones like calnexin and calreticulin, which can disrupt the proper folding and trafficking of these proteins.[4] This mechanism is the basis for the antiviral activity of many DNJ derivatives, as the envelope glycoproteins of several viruses require correct N-linked glycan processing for their fusogenic activity.
Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:
The N-alkylation of DNJ generally increases its potency against ER α-glucosidases. The introduction of an oxygen atom (oxa) in the alkyl chain may increase its flexibility and polarity, potentially influencing its interaction with the enzyme's active site. The terminal trifluoromethyl group significantly increases the lipophilicity of the chain's terminus, which could enhance membrane association and cellular uptake. Studies on fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs suggest that fluorination can modulate protein affinity and metabolic stability.[1]
Caption: Inhibition of N-linked glycoprotein processing in the ER.
Inhibition of Glucosylceramide Synthase and Glycosphingolipid Biosynthesis
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus. The resulting glucosylceramide is the precursor for a vast array of complex GSLs, including gangliosides and globosides.
The N-alkylated derivatives of deoxynojirimycin are potent inhibitors of GCS.[4] The DNJ moiety mimics the glucose substrate, while the hydrophobic N-alkyl chain is thought to mimic the ceramide substrate, leading to a competitive inhibition of the enzyme.[4] By blocking this initial step, these inhibitors effectively deplete the cell of a wide range of complex GSLs. This "substrate reduction therapy" is the therapeutic principle behind the use of N-butyl-deoxynojirimycin (Miglustat) for the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.
Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:
The length and hydrophobicity of the N-alkyl chain are critical for GCS inhibition. Longer alkyl chains generally lead to more potent inhibition. The 7-oxa-9,9,9-trifluorononyl chain is a relatively long and hydrophobic moiety. The terminal trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which could enhance the interaction with the ceramide-binding site of GCS. The ether linkage may provide conformational flexibility, allowing the chain to adopt an optimal orientation within the enzyme's active site.
Caption: Inhibition of glycosphingolipid biosynthesis at the Golgi.
Experimental Protocols for Characterization
The following protocols are representative of the standard assays used to characterize the inhibitory activity of N-alkylated deoxynojirimycin derivatives.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory potency (IC₅₀) of the compound against α-glucosidase.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (test compound)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of each concentration of the test compound.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: In Situ Glucosylceramide Synthase (GCS) Inhibition Assay
This cell-based assay measures the inhibition of GCS activity within intact cells.
Materials:
-
A suitable cell line (e.g., HL-60)
-
Cell culture medium
-
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (test compound)
-
[¹⁴C]-Galactose
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
High-performance thin-layer chromatography (HPTLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Add [¹⁴C]-galactose to the culture medium and incubate for a further period (e.g., 4 hours) to allow for metabolic labeling of glycosphingolipids.
-
Harvest the cells and perform a lipid extraction to isolate the glycosphingolipids.
-
Separate the different lipid species using HPTLC.
-
Quantify the amount of radiolabeled glucosylceramide and other GSLs using a phosphorimager or by scraping the corresponding bands from the HPTLC plate and performing scintillation counting.
-
Determine the concentration-dependent inhibition of glucosylceramide synthesis and calculate the IC₅₀ value.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical inhibitory data for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, based on the known activities of similar N-alkylated DNJ derivatives.
| Enzyme Target | Assay Type | Anticipated IC₅₀ | Rationale |
| α-Glucosidase I/II | In Vitro (Enzymatic) | Low µM to high nM | N-alkylation enhances potency over unmodified DNJ. |
| Glucosylceramide Synthase (GCS) | In Situ (Cell-based) | High nM to low µM | The long, hydrophobic, and fluorinated side chain is expected to confer high affinity for GCS. |
Conclusion
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, as a member of the N-alkylated deoxynojirimycin family, is strongly predicted to function as a dual inhibitor of ER α-glucosidases and Golgi-resident glucosylceramide synthase. Its mechanism of action is rooted in the competitive inhibition of these enzymes, stemming from the glucose-mimetic nature of its deoxynojirimycin core. The unique 7-oxa-9,9,9-trifluorononyl side chain is anticipated to significantly influence its inhibitory profile, likely enhancing its potency, particularly against glucosylceramide synthase, due to increased hydrophobicity and potentially favorable interactions within the enzyme's active site. Further experimental validation is required to precisely quantify its inhibitory constants and fully elucidate the therapeutic potential of this specific derivative.
References
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. PubMed Central. [Link]
-
Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. [Link]
-
Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. MDPI. [Link]
-
The antiglycogenolytic action of 1-deoxynojirimycin results from a specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme. PubMed. [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]
-
N-Alkyl-deoxynojirimycin (DNJ) derivatives inhibit the ceramide glucosyltransferase (CGT, EC 2.4. 1.80) involved in the first step of glucosphingolipid (GSL) biosynthesis. [Link]
-
CAS References. CAS.org. [Link]
-
CAS Source Index (CASSI). CAS.org. [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. [Link]
-
The catalytic activity and inhibitors of glucosylceramide synthase. (a) Glucosylceramide synthase (GCS) converts ceramide (Cer) and uridine 5′-diphosphoglucose (UDP-Glc) to glucosylceramide (GlcCer) and UDP. ResearchGate. [Link]
-
Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]
-
Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. PubMed. [Link]
-
N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed. [Link]
-
Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. PubMed. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]
-
Antiviral activity of Glucosylceramide synthase inhibitors against SARS-CoV-2 and other RNA virus infections. bioRxiv. [Link]
-
Inhibitors of Glucosylceramide Synthase. PubMed. [Link]
Sources
- 1. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
